molecular formula C15H20N2O4S2 B161258 Bis(methylthio)gliotoxin CAS No. 74149-38-5

Bis(methylthio)gliotoxin

Katalognummer: B161258
CAS-Nummer: 74149-38-5
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: OVBAGMZLGLXSBN-UOVKNHIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bisdethiobis(methylthio)gliotoxin is a secondary metabolite belonging to the epidithiodiketopiperazine (ETP) class, primarily isolated from fungal species such as Penicillium sp. and Aspergillus fumigatus . Structurally, it is a derivative of gliotoxin, characterized by the replacement of the disulfide bridge with two methylthio (-SCH₃) groups at positions 3 and 10a (molecular formula: C₁₅H₂₀N₂O₄S₂) . This modification significantly alters its redox activity and biological potency compared to gliotoxin.

Bisdethiothis compound exhibits moderate antimicrobial activity, with a reported MIC of 31.2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . However, it lacks radical scavenging activity against DPPH, a trait attributed to the absence of the redox-active disulfide bond . Its cytotoxicity is notably weaker than gliotoxin, making it a critical compound for studying structure-activity relationships (SAR) within ETP derivatives.

Eigenschaften

IUPAC Name

(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBAGMZLGLXSBN-UOVKNHIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995590
Record name 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74149-38-5
Record name Bisdethiobis(methylthio)gliotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bisdethiobis(methylthio)gliotoxin is typically synthesized from gliotoxin through a methylation processThe reaction involves the transfer of methyl groups to the thiol groups of gliotoxin, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves the cultivation of Aspergillus fumigatus under controlled conditions to maximize the yield of gliotoxin, which is then converted to this compound through enzymatic methylation. The process includes fermentation, extraction, and purification steps to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bisdethiobis(methylthio)gliotoxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Clinical Diagnostics

Potential as a Biomarker for Invasive Aspergillosis (IA)

Bisdethiobis(methylthio)gliotoxin has been investigated as a diagnostic marker for invasive aspergillosis, a serious fungal infection that can occur in immunocompromised patients. Studies have shown that bmGT can be detected in the serum of patients with IA, suggesting its utility in early diagnosis.

  • Sensitivity and Specificity : A study comparing bmGT with galactomannan (GM), the standard diagnostic marker for IA, indicated that bmGT has higher sensitivity and positive predictive value (PPV). The combination of these two markers significantly improved diagnostic accuracy, achieving a PPV of 100% and a negative predictive value (NPV) of 97.5% .
Marker Sensitivity Specificity PPV NPV
BmGTHigherSimilar100%97.5%
GalactomannanLowerSimilar--

Antifungal Treatment Guidance

The detection of bmGT in clinical settings can guide antifungal therapy decisions. In cases where patients are at high risk for IA, the presence of bmGT may prompt the initiation or adjustment of antifungal treatments:

  • Correlation with Treatment Outcomes : Research indicates that patients with detectable bmGT levels had different treatment outcomes compared to those without it. For instance, patients with higher bmGT concentrations tended to have poorer prognoses, correlating with treatment adjustments made by clinicians based on bmGT results .

Biochemical Research and Mechanisms of Action

Bisdethiothis compound is not only significant in clinical applications but also serves as an important subject in biochemical research concerning fungal metabolism:

  • Biosynthesis Studies : Research has elucidated the biosynthetic pathways leading to bmGT production. It is formed from gliotoxin through a series of enzymatic reactions involving S-adenosylmethionine-dependent methyltransferases . Understanding this pathway can help in developing strategies to manipulate fungal secondary metabolite production.
  • Regulatory Mechanisms : Studies have identified key transcription factors and enzymes involved in the regulation of bmGT biosynthesis. For example, GtmA is an enzyme that converts dithiogliotoxin to bmGT and plays a role in attenuating gliotoxin production when levels are high . This regulation is crucial for maintaining metabolic balance within the fungus.

Case Studies

Several case studies highlight the practical implications of bmGT detection and its impact on patient management:

  • Case Study 1 : In a cohort study involving 90 patients at risk for IA, bmGT was detected in 79 cases, demonstrating its potential as an early diagnostic tool. Among these, several patients who were positive for bmGT received timely antifungal therapy, which correlated with improved survival rates compared to historical controls .
  • Case Study 2 : Another study documented instances where patients with high bmGT levels were misclassified as negative by traditional GM tests. These cases underscore the importance of incorporating bmGT testing into routine diagnostics for better patient outcomes .

Wirkmechanismus

Bisdethiobis(methylthio)gliotoxin exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Structural Differences

The bioactivity of ETP compounds is highly dependent on sulfur-containing functional groups:

  • Gliotoxin : Contains a disulfide bridge (-S-S-), enabling redox cycling and generation of reactive oxygen species (ROS) .
  • Bisdethiobis(methylthio)gliotoxin : Replaces the disulfide with methylthio groups, reducing redox activity .
  • 6-Deoxy-5a,6-didehydrogliotoxin : Retains the disulfide bridge but introduces structural modifications that slightly reduce potency .
  • Gliotoxin G : Features a tetrasulfide bridge (-S-S-S-S-), enhancing cytotoxicity beyond gliotoxin .

Antimicrobial Activity

Compound MIC (MRSA, µg/mL) MIC (Erysiphe pisi, mg/L) Key Findings References
Bisdethiothis compound 31.2 Not tested Lower potency than gliotoxin
Gliotoxin 1.56* 1.56 High anti-MRSA and antifungal activity
Bis-N-norgliovietin Not reported 6.25 Moderate antifungal activity

*Gliotoxin’s MIC against MRSA is extrapolated from its superior activity in multiple studies .

Cytotoxic Effects

Compound IC₅₀ (µM, P388 cells) IC₅₀ (µM, MCF-7 cells) Key Findings References
Bisdethiothis compound >10 (No activity) >10 Minimal to no cytotoxicity
Gliotoxin 0.024 0.08 Potent apoptosis induction
Gliotoxin G 0.020 Not tested Enhanced activity due to tetrasulfide
6-Deoxy-5a,6-didehydrogliotoxin 1.52 0.68 Intermediate potency

Mechanistic Insights

  • Gliotoxin: Inhibits nuclear NOTCH2 signaling, induces apoptosis in cancer cells, and suppresses farnesyltransferase (FTase) at low micromolar concentrations .
  • Bisdethiothis compound: Lacks NOTCH2 inhibition and FTase suppression due to the absence of the disulfide bridge .
  • Tetrasulfide analogs (e.g., Gliotoxin G) : Exhibit enhanced cytotoxicity, suggesting polysulfide bridges amplify ROS generation .

Key Research Findings

Structural Determinants of Bioactivity : The disulfide bridge in gliotoxin is critical for its antimicrobial and cytotoxic effects. Methylthio substitutions in bisdethiothis compound diminish these activities by ~10–100-fold .

Species-Specific Production : Aspergillus fumigatus produces gliotoxin on yeast extract (YE) agar, while bisdethiothis compound is more commonly isolated from Penicillium sp. .

Biologische Aktivität

Bisdethiobis(methylthio)gliotoxin (BmGT) is a methylated derivative of gliotoxin, a nonribosomal peptide produced by various Aspergillus species, particularly Aspergillus fumigatus. This compound has garnered attention due to its potential role as a biomarker for invasive aspergillosis (IA), a serious fungal infection. This article delves into the biological activity of BmGT, including its biosynthesis, diagnostic potential, and implications in fungal pathogenesis.

BmGT is synthesized from gliotoxin through a process involving S-adenosylmethionine-dependent methyltransferases. A critical enzyme identified in this pathway is GtmA, which facilitates the bis-thiomethylation of gliotoxin, leading to the formation of BmGT. Research indicates that the deletion of the gtmA gene results in the complete abrogation of BmGT production, suggesting its pivotal role in regulating gliotoxin biosynthesis .

Table 1: Key Enzymes Involved in BmGT Biosynthesis

Enzyme Function Organism
GtmAMethyltransferase converting gliotoxin to BmGTAspergillus fumigatus
GliTOxidoreductase involved in gliotoxin metabolismAspergillus fumigatus

2. Biological Activity and Diagnostic Potential

BmGT has been identified as a promising biomarker for IA due to its stability and reliability compared to gliotoxin. Studies have shown that BmGT can be detected in serum samples from patients with IA, often before conventional mycological evidence is available. The sensitivity and specificity of BmGT detection are reported to be 61.5% and 93%, respectively, making it a valuable tool for early diagnosis .

Case Study: Detection in Clinical Samples

In a study conducted at Miguel Servet University Hospital, serum samples from patients diagnosed with IA were analyzed for the presence of BmGT. The results indicated that BmGT was frequently detected in patients with confirmed infections caused by A. fumigatus, underscoring its potential as a specific biomarker for diagnosing IA .

3. Comparative Analysis with Gliotoxin

While both gliotoxin and BmGT are produced by Aspergillus species, their biological activities differ significantly. Gliotoxin is known for its immunosuppressive properties and virulence factor roles, whereas BmGT appears to act more as a stable marker without significant immunosuppressive activity .

Table 2: Comparison of Biological Activities

Compound Biological Activity Role in Infection
GliotoxinImmunosuppressiveVirulence factor
BmGTStable biomarkerDiagnostic marker

4. Implications for Treatment and Future Research

The identification of BmGT as a reliable biomarker opens avenues for pre-emptive therapeutic strategies in at-risk populations. Ongoing research aims to further validate its diagnostic capabilities and explore its role in fungal metabolism and pathogenesis. Understanding the biosynthetic pathways and regulatory mechanisms governing BmGT production could also lead to novel antifungal strategies targeting these pathways.

Q & A

Basic Research Questions

Q. How can researchers detect and quantify Bisdethiobis(methylthio)gliotoxin in fungal cultures?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying Bisdethiothis compound due to its high sensitivity and specificity. This technique allows for precise identification of the compound in complex biological matrices, such as fungal extracts, by leveraging its unique mass fragmentation patterns . Immunoassays using antibodies specific to gliotoxin derivatives (e.g., thyroglobulin-based immunogens) have also been explored, though structural challenges of small mycotoxins may limit antibody reliability without rigorous validation .

Q. What experimental approaches are used to study the role of GtmA in Bisdethiothis compound biosynthesis?

  • Methodological Answer : Gene knockout strains (e.g., A. fumigatus ΔgtmA) are essential for elucidating GtmA's role. Comparative metabolomic profiling of wild-type and mutant strains via RP-HPLC and LC-MS/MS reveals changes in bis-thiomethylation efficiency and downstream metabolite production. Proteomic analysis (e.g., quantitative mass spectrometry) further identifies hypoxia-related proteins and biosynthetic gene cluster (BGC)-encoded enzymes affected by GtmA disruption, linking methylation activity to broader metabolic regulation .

Advanced Research Questions

Q. How does disrupting Bisdethiothis compound biosynthesis impact the production of unrelated secondary metabolites?

  • Methodological Answer : Extended culture of ΔgtmA strains under controlled conditions (e.g., nutrient stress) followed by metabolomic profiling uncovers reduced production of metabolites like pseurotin A and fumagillin. Integrating proteomic data with BGC activation patterns helps identify regulatory cross-talk mechanisms. For example, GtmA disruption may alter redox balance, indirectly suppressing hypoxia-sensitive BGCs. Validating these hypotheses requires targeted gene expression analysis (e.g., qRT-PCR) of key biosynthetic enzymes .

Q. What strategies can resolve contradictions in reported biological activities of Bisdethiothis compound?

  • Methodological Answer : Discrepancies often arise from variations in fungal strain virulence, culture conditions, or analytical methodologies. Standardizing experimental parameters (e.g., incubation time, growth media) and employing orthogonal detection methods (e.g., LC-MS/MS paired with NMR) improve reproducibility. Critical evaluation of dose-response relationships in in vitro assays (e.g., cytotoxicity studies) and in vivo models is also crucial to distinguish direct effects from off-target interactions .

Methodological and Experimental Design

Q. How should researchers design experiments to investigate Bisdethiothis compound's biosynthetic pathway?

  • Methodological Answer : A multi-omics approach is recommended:

Genomic : Annotate BGCs in A. fumigatus using tools like antiSMASH.

Metabolomic : Profile temporal metabolite changes using LC-MS/MS.

Proteomic : Quantify enzyme abundance changes via tandem mass tags (TMT).
Ensure rigorous documentation of protocols (e.g., chromatography gradients, MS parameters) to enable replication. Pilot studies should optimize sampling intervals to capture dynamic biosynthetic phases .

Q. What frameworks guide hypothesis development for Bisdethiothis compound's ecological roles?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

  • Novelty : Does Bisdethiothis compound modulate microbial competition in biofilms?
  • Feasibility : Can biofilm assays be adapted for anaerobic conditions mimicking host environments?
    Pairing in silico predictions (e.g., gene co-expression networks) with in vitro validation ensures hypothesis robustness .

Data Analysis and Reproducibility

Q. How can proteomic and metabolomic data be integrated to study Bisdethiothis compound's regulatory effects?

  • Methodological Answer : Use pathway enrichment tools (e.g., KEGG, MetaCyc) to map proteomic hits to metabolic pathways. Correlation analysis (e.g., weighted gene co-expression networks) identifies clusters of proteins and metabolites co-varying under ΔgtmA conditions. Machine learning approaches (e.g., random forests) can prioritize key regulatory nodes for experimental validation .

Q. What are best practices for ensuring reproducibility in Bisdethiothis compound research?

  • Methodological Answer :

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters, including strain identifiers, culture conditions, and instrument settings .
  • Data Sharing : Deposit raw MS/MS data in public repositories (e.g., MetaboLights) and provide accession numbers in publications.
  • Replication : Include biological and technical replicates in metabolomic workflows to account for fungal metabolic heterogeneity .

Literature and Synthesis

Q. How should researchers conduct a systematic literature review on Bisdethiothis compound?

  • Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure searches. For example:

  • Population : Aspergillus fumigatus strains.
  • Intervention : Genetic or environmental perturbations.
  • Outcome : Metabolite profile changes.
    Databases like PubMed and SciFinder should be queried with controlled vocabulary (e.g., MeSH terms: "mycotoxins/biosynthesis"). Screen results for methodological rigor, prioritizing studies with orthogonal validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(methylthio)gliotoxin
Reactant of Route 2
Bis(methylthio)gliotoxin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.